Ethyl 3-Chloropyrazine-2-acetate
Overview
Description
Ethyl 3-Chloropyrazine-2-acetate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
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Biological Activity
Ethyl 3-chloropyrazine-2-acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, including case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound possesses a pyrazine ring substituted with an ethyl acetate group and a chlorine atom. This unique structure contributes to its lipophilicity and biological activity.
Antimicrobial Activity
1. Antimycobacterial Activity
Research has shown that compounds related to this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). A study evaluated various derivatives, including chloropyrazine compounds, reporting minimum inhibitory concentration (MIC) values as low as 25 µg/mL for the most effective derivatives. The activity was correlated with the lipophilicity of the compounds, indicating that increased hydrophobic character enhances their efficacy against Mtb .
Table 1: Antimycobacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Log P Value |
---|---|---|
3-(Hexylamino)-pyrazine-2-carboxamide | 25 | 0.876 |
3-(Heptylamino)-pyrazine-2-carboxamide | 25 | 1.359 |
This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cell lines, including HepG2 liver cells. The IC50 values for several derivatives were reported, with some showing low cytotoxicity levels. For instance, certain derivatives exhibited IC50 values above the tested concentration range, indicating potential safety in therapeutic applications .
Table 2: Cytotoxicity of Selected Compounds
Compound | IC50 (µM) |
---|---|
This compound | TBD |
Compound A | 18.9 |
Compound B | >500 |
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival. For instance, related compounds have been shown to inhibit fatty acid synthase I (FAS I), crucial for mycobacterial lipid biosynthesis . This inhibition can lead to disruption in cell wall integrity and ultimately cell death.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazine derivatives, including this compound. For example:
- Study on Antimycobacterial Agents : A series of substituted pyrazines were synthesized and tested for their activity against Mtb. The findings suggested that modifications in the alkyl chain length and substitution patterns significantly influenced both antimicrobial potency and cytotoxicity .
- Evaluation of Structural Variants : Research indicated that altering substituents on the pyrazine ring could enhance biological activity. For instance, the introduction of longer alkyl chains correlated with improved antimycobacterial efficacy .
Properties
IUPAC Name |
ethyl 2-(3-chloropyrazin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIARWAKHCDJUDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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